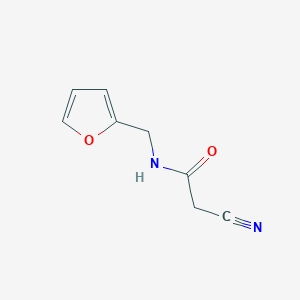

2-cyano-N-(furan-2-ylmethyl)acetamide

Übersicht

Beschreibung

2-cyano-N-(furan-2-ylmethyl)acetamide is an organic compound with the molecular formula C8H8N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(furan-2-ylmethyl)acetamide typically involves the reaction of ethyl cyanoacetate with furfurylamine. This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly method.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with different nucleophiles to form substituted derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These reactions are typically carried out in ethanol in the presence of sodium ethylate .

Major Products Formed

The major products formed from these reactions include various thiazolidin-2-ylidene derivatives, which have shown potential biological activities .

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

Research indicates that 2-cyano-N-(furan-2-ylmethyl)acetamide exhibits significant cytotoxicity against various cancer cell lines. In particular, derivatives of this compound have shown selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR, suggesting potential applications in cancer therapy .

2. Antibacterial Activity

The compound's furan component is associated with antibacterial properties. Studies have demonstrated that related compounds possess varying degrees of antibacterial efficacy against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results .

3. Anti-inflammatory Effects

The anti-inflammatory properties of furan derivatives are well-documented, and this compound may exhibit similar effects. This opens avenues for its use in treating inflammatory conditions .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time . The compound serves as a precursor for synthesizing a range of derivatives that may possess enhanced biological activities.

Table: Synthesis Pathways and Yields

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Microwave Irradiation | Furfuryl amine, Ethyl cyano acetate | 70% | Rapid synthesis method |

| Conventional Heating | Furfuryl amine, Chloroacetic acid | 45% | Longer reaction time required |

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Activity Study : A study focused on synthesizing various derivatives of this compound found that certain modifications significantly increased anticancer potency against specific leukemia cell lines .

- Antibacterial Efficacy Assessment : Another investigation assessed the antibacterial properties of synthesized derivatives against multiple bacterial strains, establishing a structure-activity relationship that could guide future drug design .

- Molecular Docking Studies : Computational studies utilizing molecular docking simulations have provided insights into the binding affinities of this compound with various enzymes involved in metabolic pathways, suggesting potential therapeutic targets for drug development .

Wirkmechanismus

The mechanism of action of 2-cyano-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the inhibition of certain enzymes and the modulation of cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-cyano-N-(2-methylphenyl)acetamide

- N-(2-furan-2-yl)ethylacetamide

Uniqueness

2-cyano-N-(furan-2-ylmethyl)acetamide is unique due to its specific structure, which includes a furan ring and a cyano group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

2-Cyano-N-(furan-2-ylmethyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a cyano group and a furan ring. This combination is believed to contribute to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the current understanding of the biological activities associated with this compound, supported by relevant studies and data.

- Molecular Formula : C9H8N2O

- Molecular Weight : Approximately 164.16 g/mol

- Structural Features : The compound contains a cyano group attached to a furan-2-ylmethyl acetamide structure, which is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that derivatives of this compound can interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity Evaluation

A study conducted by Xia et al. (2021) synthesized various derivatives of this compound and evaluated their cytotoxic effects against several cancer cell lines. Notably:

- IC50 Values :

- Hep-2 cell line: IC50 = 3.25 mg/mL

- P815 cell line: IC50 = 17.82 mg/mL

These results suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Antimicrobial Activity

The compound has also been reported to possess antimicrobial properties, which may be attributed to the furan moiety known for its pharmacological activities.

Antimicrobial Activity Assessment

A broader study examined various synthesized monomeric alkaloids, including derivatives of this compound, revealing:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

- Bacillus subtilis : MIC = 4.69 µM

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 13.40 µM

These findings indicate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing furan rings has been documented in several studies, suggesting that this compound may exhibit similar properties. The exact mechanism remains under investigation, but it is hypothesized that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the compound interacts with multiple cellular targets:

- Receptor Interactions : Similar compounds have been shown to modulate receptor activity, influencing various biochemical pathways.

- Biochemical Pathways : The compound may affect pathways related to apoptosis, cell cycle regulation, and inflammatory responses .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step procedures that can yield various derivatives with differing biological activities. Characterization techniques such as X-ray crystallography have been employed to confirm the structural integrity and bonding interactions within the molecule.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate | C11H12N2O2 | Contains an ethyl group instead of an acetamide |

| Furan-2-ylmethanethiol | C5H6OS | Lacks the cyano group; simpler structure |

| 2-Cyano-N-(furan-3-ylmethyl)acetamide | C8H8N2O2 | Similar acetamide structure but different furan position |

This table highlights the unique features of related compounds that may also exhibit biological activity .

Eigenschaften

IUPAC Name |

2-cyano-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICPABBXIAAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308038 | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-85-8 | |

| Record name | 59749-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(furan-2-ylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-cyano-N-(furan-2-ylmethyl)acetamide?

A1: this compound is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [] Its structure comprises a furan ring linked to an acetamide unit via a methylene bridge. [] Crystallographic studies revealed that the acetamide unit is inclined to the furan ring by 76.7°. []

Q2: How does the structure of this compound relate to its potential antimicrobial activity?

A2: While this compound itself doesn't exhibit significant antimicrobial activity, it serves as a versatile precursor for synthesizing diverse thiazole, bithiazolidinone, and pyranothiazole derivatives. [] These derivatives have demonstrated promising antibacterial and antifungal activities against various strains, including K. pneumoniae, A. fumigatus, and G. candidium. [] The furan moiety and the cyanoacetamide group are believed to play crucial roles in the observed bioactivity. []

Q3: Are there any established Structure-Activity Relationships (SAR) for derivatives of this compound?

A3: Research suggests that modifications to the core structure of this compound can significantly impact the antimicrobial potency and selectivity of its derivatives. For instance, the introduction of specific substituents on the thiazole, bithiazolidinone, or pyranothiazole rings derived from this compound has led to variations in their activity against different microbial strains. [] Further SAR studies are crucial to optimize the antimicrobial profile of these compounds.

Q4: What analytical methods are commonly employed to characterize and quantify this compound and its derivatives?

A4: Researchers utilize a combination of techniques to characterize and quantify this compound and its derivatives. These include:

- Elemental analysis: To confirm the elemental composition of the synthesized compounds. []

- Spectral data: Including NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy to elucidate the structure and functional groups present in the molecules. [, ]

- X-ray crystallography: Used to determine the three-dimensional structure and molecular packing of the compound in its crystalline form. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.